molecular formula C11H13BrO2 B13916948 2-(4-Bromobenzyl)butanoic acid

2-(4-Bromobenzyl)butanoic acid

Cat. No.: B13916948
M. Wt: 257.12 g/mol
InChI Key: BVGURJANTDGYGN-UHFFFAOYSA-N
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Description

2-(4-Bromobenzyl)butanoic acid is an organic compound that belongs to the class of carboxylic acids It features a butanoic acid backbone with a 4-bromobenzyl group attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromobenzyl)butanoic acid typically involves the reaction of 4-bromobenzyl bromide with butanoic acid under basic conditions. One common method is to use a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromobenzyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The bromine atom in the benzyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea.

Major Products Formed

    Oxidation: 4-Bromobenzoic acid or 4-bromobenzaldehyde.

    Reduction: 2-(4-Bromobenzyl)butanol.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Bromobenzyl)butanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study enzyme-catalyzed reactions involving carboxylic acids.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromobenzyl)butanoic acid depends on its specific application. In organic synthesis, it acts as a building block for constructing more complex molecules. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The bromine atom in the benzyl group can participate in halogen bonding, affecting the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    4-Bromobenzyl alcohol: Similar structure but with an alcohol group instead of a carboxylic acid.

    4-Bromobenzaldehyde: Contains an aldehyde group instead of a carboxylic acid.

    4-Bromobenzoic acid: Lacks the butanoic acid backbone.

Uniqueness

2-(4-Bromobenzyl)butanoic acid is unique due to the presence of both the 4-bromobenzyl group and the butanoic acid backbone. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.

Properties

Molecular Formula

C11H13BrO2

Molecular Weight

257.12 g/mol

IUPAC Name

2-[(4-bromophenyl)methyl]butanoic acid

InChI

InChI=1S/C11H13BrO2/c1-2-9(11(13)14)7-8-3-5-10(12)6-4-8/h3-6,9H,2,7H2,1H3,(H,13,14)

InChI Key

BVGURJANTDGYGN-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1=CC=C(C=C1)Br)C(=O)O

Origin of Product

United States

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